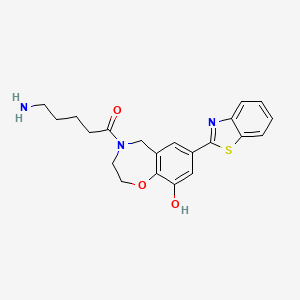![molecular formula C18H19NO B5343874 2-methyl-1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5343874.png)
2-methyl-1-[(2-methylphenyl)acetyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[(2-methylphenyl)acetyl]indoline, also known as MMAI, is a psychoactive drug that belongs to the indole family. It is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMAI is a structural analog of 5-MeO-DALT, which is a Schedule I controlled substance in the United States. However, MMAI is not currently scheduled under the Controlled Substances Act.
Mechanism of Action
2-methyl-1-[(2-methylphenyl)acetyl]indoline is believed to exert its effects through its interaction with serotonin receptors. Specifically, it has been found to have high affinity for the 5-HT2A receptor, which is involved in regulating mood and cognition. By modulating the activity of this receptor, this compound may be able to exert antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in regulating mood and motivation. Additionally, this compound has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in promoting the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
2-methyl-1-[(2-methylphenyl)acetyl]indoline has several advantages and limitations for use in lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it has been found to have high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in regulating mood and cognition. However, one limitation is that this compound has not been extensively studied in humans, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on 2-methyl-1-[(2-methylphenyl)acetyl]indoline. One potential direction is to further explore its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Finally, more research is needed to determine the safety and tolerability of this compound in humans, as well as its potential for abuse and dependence.
Synthesis Methods
2-methyl-1-[(2-methylphenyl)acetyl]indoline can be synthesized through a multistep process that involves the condensation of 2-methylphenylacetic acid with indole. The resulting product is then reduced using sodium borohydride to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
2-methyl-1-[(2-methylphenyl)acetyl]indoline has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have significant affinity for serotonin receptors, which are involved in regulating mood, anxiety, and cognition. This compound has been shown to have antidepressant and anxiolytic effects in animal models. Additionally, this compound has been found to have potential applications in the treatment of substance abuse disorders, as it has been shown to reduce drug-seeking behavior in rats.
properties
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-7-3-4-8-15(13)12-18(20)19-14(2)11-16-9-5-6-10-17(16)19/h3-10,14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMVBIPISPQXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5343791.png)
![7-acetyl-6-(4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5343796.png)
![5-{5-[(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5343811.png)
![3-benzyl-2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5343831.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-5-methyl-1H-benzimidazole](/img/structure/B5343835.png)
![7-amino-8-(4-hydroxy-3-methoxybenzylidene)-3-(4-hydroxy-3-methoxyphenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile](/img/structure/B5343846.png)
![2-chloro-4-{5-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoic acid](/img/structure/B5343853.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(piperidin-1-ylacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5343860.png)
![N-{[1-(4-methyl-1-piperazinyl)cyclopentyl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5343884.png)

![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B5343893.png)


![N-(sec-butyl)-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5343915.png)